10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)-
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Overview
Description
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- typically involves multiple steps. One common method starts with the acylation of phenothiazine. Phenothiazine is first synthesized from diphenylamine through classical condensation with sulfur and iodine . The resulting phenothiazine is then acylated using acyl chlorides in toluene to form 10-acylphenothiazine . Further acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide yields 2,10-diacylphenothiazine . Deacylation of this intermediate compound produces the desired 2-acetylphenothiazine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted phenothiazine derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors to modulate immune responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-10H-phenothiazine-10-propanenitrile
- 2-(4-phenyl-2-quinoly)-10-methyl phenothiazine
- 10-methyl-10H-phenothiazine
Uniqueness
10H-Phenothiazine, 2-acetyl-10-((((2,4-dichlorophenyl)methyl)amino)acetyl)- is unique due to its specific substitution pattern and the presence of the 2,4-dichlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other phenothiazine derivatives.
Properties
CAS No. |
89516-32-5 |
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Molecular Formula |
C23H18Cl2N2O2S |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
1-(2-acetylphenothiazin-10-yl)-2-[(2,4-dichlorophenyl)methylamino]ethanone |
InChI |
InChI=1S/C23H18Cl2N2O2S/c1-14(28)15-7-9-22-20(10-15)27(19-4-2-3-5-21(19)30-22)23(29)13-26-12-16-6-8-17(24)11-18(16)25/h2-11,26H,12-13H2,1H3 |
InChI Key |
LNABEMVFKGRFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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